cis-Pinocarveol

Overview

Description

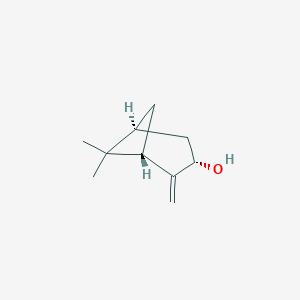

cis-Pinocarveol (CAS: 1197-06-4) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its IUPAC name is 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol, and it belongs to the class of oxygenated monoterpenoids. Structurally, it features a bicyclo[3.1.1]heptane skeleton with hydroxyl and methylene substituents, leading to distinct stereochemistry .

Natural Sources & Occurrence: this compound is a minor constituent in essential oils of plants such as Eucalyptus spp., Pinus pinaster, Cyperus scariosus, and Rhaponticum carthamoides . For example:

- Eucalyptus bicostata: 0.3% of total oil .

- Scrophularia peyronii: 0.48% .

- Rhaponticum carthamoides: Trace amounts (<0.1%) .

Its biosynthesis derives from the oxidation of α-pinene, a common monoterpene in conifers and aromatic plants .

Preparation Methods

Synthetic Routes to cis-Pinocarveol

Selenium Dioxide Oxidation of β-Pinene

The most widely documented method for synthesizing this compound involves the oxidation of β-pinene using selenium dioxide () as a catalyst. This reaction proceeds via allylic oxidation, where the tertiary allylic hydrogen of β-pinene is abstracted, leading to the formation of pinocarvone as an intermediate. Subsequent reduction of pinocarvone yields this compound .

Reaction Conditions:

-

Substrate: β-Pinene (purified from turpentine)

-

Catalyst: Selenium dioxide ()

-

Solvent: Pyridine (acts as a base to neutralize acidic by-products)

-

Temperature: 80–100°C

-

Time: 4–7 hours

Mechanistic Insights:

The oxidation mechanism involves the formation of a seleninic acid intermediate, which facilitates hydrogen abstraction from the allylic position. This step is followed by the elimination of selenium species, yielding pinocarvone . Gas chromatography (GC) analysis of the reaction mixture typically reveals an 85:15 ratio of pinocarvone to myrtenal, a minor by-product .

Yield Optimization:

-

Initial oxidation of β-pinene yields 40% pinocarvone and myrtenal combined .

-

Separation of pinocarvone is achieved via sodium bisulfite adduct formation, followed by steam distillation under alkaline conditions .

Aluminum Isopropoxide Reduction of Pinocarvone

The reduction of pinocarvone to this compound is achieved using aluminum isopropoxide () under Meerwein-Ponndorf-Verley (MPV) conditions. This method ensures selective reduction of the ketone group without affecting the double bond .

Reaction Setup:

-

Substrate: Pinocarvone

-

Reducing Agent: Aluminum isopropoxide ()

-

Solvent: Isopropyl alcohol ()

-

Temperature: Reflux conditions (82–85°C)

-

Time: 3–5 hours

Outcome:

-

The reaction affords this compound in 56% yield after vacuum distillation .

-

Purity is confirmed via melting point (45–46°C) and infrared (IR) spectroscopy, showing hydroxyl () and alkene () absorptions .

Industrial Production Methods

Large-Scale Oxidation of Turpentine

Industrial synthesis of this compound utilizes turpentine, a natural mixture of α- and β-pinene, as the starting material. The process integrates selenium dioxide and hydrogen peroxide () to enhance oxidation efficiency while minimizing waste .

Key Steps:

-

Turpentine Fractionation: Separation of β-pinene via fractional distillation.

-

Oxidation Reactor: β-Pinene is heated with and at 90°C for 6 hours.

-

Product Isolation: Pinocarvone is isolated via liquid-liquid extraction and reduced to this compound using .

Process Metrics:

| Parameter | Value |

|---|---|

| β-Pinene Conversion | 92% |

| This compound Yield | 48–52% (over two steps) |

| Purity | ≥98% (GC analysis) |

Comparative Analysis of Starting Materials

β-Pinene vs. α-Pinene

While β-pinene is the preferred substrate for this compound synthesis, α-pinene oxidation predominantly yields α-pinene epoxide under similar conditions . This disparity arises from the stereoelectronic effects governing the accessibility of allylic hydrogens.

Critical Observations:

-

β-Pinene: Allylic oxidation favors pinocarvone formation due to less steric hindrance.

-

α-Pinene: Epoxidation dominates, with minimal allylic oxidation products .

Reaction Optimization and Yield Considerations

Catalytic System Enhancements

Recent studies have explored replacing with heterogeneous catalysts to improve sustainability. For example, silica-supported vanadium oxide () shows promise but currently yields ≤30% pinocarvone .

Solvent Effects

-

Pyridine: Enhances reaction rate by stabilizing acidic intermediates.

-

Toluene: Reduces side reactions but lowers conversion rates by 15% .

Case Studies and Research Findings

By-Product Management

Myrtenal, a common by-product, is removed via selective adsorption using zeolites or recycled into fragrance formulations.

Scalability Challenges

Industrial processes face hurdles in selenium waste disposal. Advances include:

Challenges and Limitations

-

Toxicity: poses significant health risks, necessitating closed-system reactors.

-

Cost: High-purity β-pinene accounts for 60% of production expenses.

Chemical Reactions Analysis

Types of Reactions: cis-Pinocarveol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form pinocarvone.

Reduction: Reduction reactions can convert it back to pinene.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products:

Oxidation: Pinocarvone

Reduction: Pinene

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Applications

Chiral Building Block

cis-Pinocarveol serves as a valuable chiral building block in organic synthesis. Its stereochemical properties allow chemists to construct complex organic molecules, which are essential in pharmaceuticals and fine chemicals production. The compound's ability to facilitate asymmetric synthesis makes it a key player in the development of new drugs and materials.

Biological Applications

Insect Repellent Properties

Research has demonstrated that this compound exhibits insect-repellent properties. Studies indicate that it activates specific receptors in insects, leading to aversion behaviors. This property suggests potential applications in developing natural insect repellents, providing an alternative to synthetic chemicals commonly used in pest control.

Therapeutic Potential

Ongoing research is exploring the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial effects. Preliminary studies suggest that it may interact with biological pathways involved in inflammation and microbial resistance, indicating its potential use in treating various infections and inflammatory conditions .

Industrial Applications

Flavoring and Fragrance Industry

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. Similarly, it finds applications in the cosmetics industry as a fragrance component, enhancing the olfactory characteristics of products .

Environmental Applications

Phytotoxic Activity

Studies have investigated the phytotoxic effects of this compound on various plant species. Its presence in essential oils can inhibit seed germination and early seedling growth, which may be leveraged for weed management strategies .

Case Study 1: Antimicrobial Properties

A study published in MDPI highlighted the antimicrobial activity of essential oils containing this compound against various pathogens. The research indicated that these oils effectively inhibited bacterial growth, suggesting potential for use in natural preservative formulations .

Case Study 2: Insect Behavior Modification

Research conducted on the behavioral responses of insects to this compound revealed significant aversion behaviors when exposed to this compound. This study supports its application as a natural insect repellent, contributing to integrated pest management strategies.

Case Study 3: Phytotoxic Effects

An investigation into the allelopathic effects of this compound demonstrated its capacity to suppress seed germination in certain weed species. This finding opens avenues for its use in sustainable agriculture practices aimed at controlling unwanted plant growth without synthetic herbicides .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemical | Chiral building block | Facilitates asymmetric synthesis |

| Biological | Insect repellent | Activates aversion receptors in insects |

| Therapeutic potential | Anti-inflammatory and antimicrobial effects studied | |

| Industrial | Flavoring agent | Used in food and cosmetics industries |

| Environmental | Phytotoxic activity | Inhibits seed germination; potential for weed control |

Mechanism of Action

The mechanism by which cis-Pinocarveol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its insect-repellent properties are linked to its ability to activate specific receptors in insects, leading to aversion behaviors. In biological systems, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

cis-Pinocarveol shares structural and biosynthetic relationships with several monoterpenoids. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights :

Structural Differences: this compound vs. trans-Pinocarveol: Stereochemistry at C3 determines reactivity. This compound oxidizes to pinocamphone, while trans-Pinocarveol forms myrtenol . Pinocarvone: Lacks the hydroxyl group of pinocarveol, making it less polar and more volatile . Borneol: Fully saturated bicyclic structure, enhancing stability but reducing reactivity compared to this compound .

Chromatographic Behavior: this compound exhibits variable retention indices (RI: 1099–1177) depending on the plant matrix and GC conditions, overlapping with compounds like borneol and terpinen-4-ol .

Biological Roles: this compound is a minor antioxidant in Scrophularia peyronii , whereas terpinen-4-ol dominates antimicrobial activity in Eucalyptus oils .

Biotransformation Pathways: this compound undergoes enzymatic oxidation to pinocarvone and pinocamphone, unlike trans-pinocarveol, which produces myrtenol and myrtenal .

Research Findings and Limitations

- Contradictions in Data : Discrepancies in retention indices (e.g., RI 1129 in Rhaponticum vs. 1177 in Scrophularia) likely arise from differences in GC column polarity or temperature programs .

- Stereochemical Sensitivity: The biological activity of this compound is highly dependent on its stereochemistry, limiting its industrial use compared to more stable derivatives like cis-pinocarvyl acetate .

Biological Activity

Cis-Pinocarveol is a monoterpenoid alcohol primarily found in various essential oils, particularly those derived from conifers and certain herbs. Its structural formula is , and it is known for its distinctive aroma and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, supported by various studies and data.

Chemical Composition

This compound is often present alongside other terpenoids in essential oils. The following table summarizes the chemical composition of some essential oils containing this compound:

| Compound | Source | Percentage (%) |

|---|---|---|

| This compound | Eucalyptus spp. | 4.2 |

| Linalool | Eucalyptus spp. | 7.6 |

| Camphor | Eucalyptus spp. | 3.5 |

| α-Terpinyl Acetate | Eucalyptus spp. | 1.9 |

| Sabina ketone | Various | 2.0 |

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, a study on essential oils from Siparuna muricata demonstrated significant antimicrobial activity against Staphylococcus aureus, Bacillus cereus, and Candida albicans. The minimum inhibitory concentration (MIC) for this compound was found to be effective at low concentrations, indicating its potential as a natural preservative or therapeutic agent .

Antioxidant Properties

This compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. In a study assessing the antioxidant capacity of various essential oils, this compound contributed to a significant reduction in free radicals, with an IC50 value indicating strong activity . The antioxidant effects were attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. A particular study noted that essential oils containing this compound demonstrated higher anti-inflammatory activity during specific seasons, suggesting that environmental factors may influence its efficacy .

Case Studies

- Eucalyptus Essential Oil : A comprehensive analysis of Eucalyptus essential oil revealed that its high content of this compound correlates with its effectiveness against respiratory pathogens, making it a candidate for therapeutic use in respiratory conditions .

- Antimicrobial Testing : In laboratory settings, this compound was tested against various microbial strains using a microtiter plate method, confirming its efficacy with MIC values comparable to conventional antibiotics .

- Seasonal Variation Study : Research indicated that the biological activity of essential oils containing this compound varies seasonally, with peak activities observed during colder months due to higher concentrations of active compounds .

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating cis-Pinocarveol from natural sources, and how can extraction efficiency be quantified?

- Methodological Answer : Isolation typically involves steam distillation or solvent extraction (e.g., hexane, ethanol). Efficiency is quantified using gas chromatography-mass spectrometry (GC-MS) to measure yield and purity. For plant-derived sources, factors like particle size, solvent polarity, and extraction time should be optimized using factorial design experiments. Post-extraction, column chromatography (silica gel, ethyl acetate/hexane gradients) can further purify the compound .

- Example Table :

| Extraction Method | Solvent | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|---|

| Steam Distillation | Water | 2.1 | 85 | Temp: 100°C, Time: 4h |

| Soxhlet Extraction | Ethanol | 3.8 | 92 | Particle size: 0.5mm, Cycles: 6 |

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound’s structure?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using coupling constants (e.g., vicinal coupling for stereochemistry) and compare to databases like SciFinder. For this compound, key signals include the isopropyl group (δ 1.2–1.4 ppm) and hydroxyl proton (δ 2.5–3.0 ppm) .

- IR : Identify functional groups (e.g., O-H stretch ~3400 cm⁻¹, C-O stretch ~1100 cm⁻¹).

- Validation : Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What are the standard protocols for assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation. Variables include temperature (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Kinetics models (e.g., Arrhenius equation) predict shelf life .

Q. How can in vitro bioactivity assays (e.g., antimicrobial, antioxidant) be designed to evaluate this compound?

- Methodological Answer : Use microdilution assays (MIC for antimicrobial activity) or DPPH radical scavenging (IC₅₀ for antioxidant capacity). Include positive controls (e.g., ascorbic acid) and triplicate measurements. Statistical analysis (ANOVA) identifies significant differences (p < 0.05) .

Q. What chromatographic techniques (GC, HPLC) are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : GC with FID detector is preferred for volatile compounds; use a polar column (e.g., DB-WAX) for separation. For non-volatile derivatives, HPLC with a C18 column and UV detection (210–220 nm) is optimal. Validate with spike-recovery tests (85–115% recovery acceptable) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound’s stereochemical and bioactive properties?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate NMR chemical shifts (δ) and compare to experimental data .

- Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., CYP450 enzymes). Validate with in vitro IC₅₀ correlations .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent used in assays, cell line variability). Replicate studies under standardized conditions (e.g., OECD guidelines) and apply sensitivity analysis to isolate critical factors .

Q. How do solvent polarity and catalyst selection impact the stereoselective synthesis of this compound?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived Lewis acids) in non-polar solvents (toluene) to favor cis-configuration. Monitor enantiomeric excess (ee) via chiral HPLC. Kinetic vs. thermodynamic control should be assessed via reaction time/temperature gradients .

Q. What advanced statistical models (e.g., QSAR, PCA) can correlate this compound’s structural features with observed bioactivities?

- Methodological Answer :

- QSAR : Develop regression models using descriptors (logP, polar surface area) and bioactivity data. Validate with leave-one-out cross-validation (R² > 0.7 acceptable) .

- PCA : Reduce dimensionality of spectroscopic or bioassay data to identify dominant variables .

Q. How can isotopic labeling (<sup>13</sup>C, <sup>2</sup>H) track this compound’s metabolic pathways in biological systems?

- Methodological Answer : Synthesize labeled analogs via catalytic deuteration or <sup>13</sup>C-enriched precursors. Use LC-MS/MS to trace metabolites in in vivo models (e.g., rat liver microsomes). Quantify isotopic patterns with MassHunter software .

Q. Key Methodological Frameworks for Research Design

Properties

IUPAC Name |

(1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXQUJDODZYIJ-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=C)C(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501185680 | |

| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-99-7 | |

| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19889-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.